molecular formula C24H37N3OS2 B5976121 N-(1-benzyl-3-pyrrolidinyl)-3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]propanamide

N-(1-benzyl-3-pyrrolidinyl)-3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]propanamide

Cat. No. B5976121
M. Wt: 447.7 g/mol
InChI Key: UBJCGQDRSBHCLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-3-pyrrolidinyl)-3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]propanamide, also known as BTCP, is a synthetic compound that belongs to the class of opioid analgesics. It was first synthesized in the 1970s and has been studied extensively for its potential use in pain management.

Mechanism of Action

N-(1-benzyl-3-pyrrolidinyl)-3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]propanamide acts as an agonist at the mu-opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain. Activation of the mu-opioid receptor by N-(1-benzyl-3-pyrrolidinyl)-3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]propanamide leads to the inhibition of neurotransmitter release, which results in the reduction of pain perception. N-(1-benzyl-3-pyrrolidinyl)-3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]propanamide also activates the kappa-opioid receptor, which is another G protein-coupled receptor that is involved in the modulation of pain.
Biochemical and Physiological Effects:
N-(1-benzyl-3-pyrrolidinyl)-3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]propanamide has been shown to have potent analgesic effects in animal models of acute and chronic pain. It has also been shown to reduce opioid withdrawal symptoms and to have a lower potential for abuse compared to other opioids. N-(1-benzyl-3-pyrrolidinyl)-3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]propanamide has been shown to have a half-life of approximately 2-3 hours in rats and to be metabolized by the liver.

Advantages and Limitations for Lab Experiments

N-(1-benzyl-3-pyrrolidinyl)-3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]propanamide has several advantages for use in lab experiments. It has potent analgesic effects and a lower potential for abuse compared to other opioids. It has also been shown to reduce opioid withdrawal symptoms, which makes it a useful tool for studying opioid addiction. However, N-(1-benzyl-3-pyrrolidinyl)-3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]propanamide is a synthetic compound that requires expertise in organic chemistry for its synthesis. It also has a short half-life, which may limit its usefulness in some experiments.

Future Directions

There are several future directions for the study of N-(1-benzyl-3-pyrrolidinyl)-3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]propanamide. One area of research is the development of analogs of N-(1-benzyl-3-pyrrolidinyl)-3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]propanamide that have improved pharmacological properties. Another area of research is the study of the mechanism of action of N-(1-benzyl-3-pyrrolidinyl)-3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]propanamide at the molecular level. This could lead to the development of more selective and potent analgesics. Finally, the use of N-(1-benzyl-3-pyrrolidinyl)-3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]propanamide in the treatment of opioid addiction is an area of research that is currently being explored.

Synthesis Methods

The synthesis of N-(1-benzyl-3-pyrrolidinyl)-3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]propanamide involves the reaction of 1-benzyl-3-pyrrolidinone with 1-(1,4-dithiepan-6-yl)-4-piperidone in the presence of an acid catalyst. The resulting product is then treated with propanoyl chloride to yield N-(1-benzyl-3-pyrrolidinyl)-3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]propanamide. The synthesis of N-(1-benzyl-3-pyrrolidinyl)-3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]propanamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-(1-benzyl-3-pyrrolidinyl)-3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]propanamide has been studied extensively for its potential use in pain management. It has been shown to have potent analgesic effects in animal models of acute and chronic pain. N-(1-benzyl-3-pyrrolidinyl)-3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]propanamide has also been studied for its potential use in the treatment of opioid addiction. It has been shown to reduce opioid withdrawal symptoms and to have a lower potential for abuse compared to other opioids.

properties

IUPAC Name

N-(1-benzylpyrrolidin-3-yl)-3-[1-(1,4-dithiepan-6-yl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37N3OS2/c28-24(25-22-10-11-26(17-22)16-21-4-2-1-3-5-21)7-6-20-8-12-27(13-9-20)23-18-29-14-15-30-19-23/h1-5,20,22-23H,6-19H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJCGQDRSBHCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)NC2CCN(C2)CC3=CC=CC=C3)C4CSCCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpyrrolidin-3-yl)-3-[1-(1,4-dithiepan-6-yl)piperidin-4-yl]propanamide

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